Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O6S2 and its molecular weight is 450.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with benzylic positions . These positions are often involved in free radical reactions, nucleophilic substitutions, and oxidations .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may undergo free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This radical can then participate in further reactions, such as nucleophilic substitutions or oxidations .
Biochemical Pathways
It is plausible that the compound could be involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions. This process involves the transmetalation of organoboron reagents to a metal catalyst, typically palladium .
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it could facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-15-8-9-22(12(2)23)11-16(15)29-19(17)21-18(24)13-6-5-7-14(10-13)30(3,26)27/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYEFAHLIPXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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